N-cyclopropyl-2-phenylbutanamide
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Overview
Description
N-cyclopropyl-2-phenylbutanamide is an organic compound with the molecular formula C13H17NO It is characterized by a cyclopropyl group attached to the nitrogen atom and a phenyl group attached to the second carbon of the butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-phenylbutanamide typically involves the reaction of cyclopropylamine with 2-phenylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-cyclopropyl-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-phenylbutanamide involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The phenyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-phenylacetamide
- N-cyclopropyl-2-phenylpropionamide
- N-cyclopropyl-2-phenylbutyramide
Uniqueness
N-cyclopropyl-2-phenylbutanamide is unique due to the specific arrangement of its cyclopropyl and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-cyclopropyl-2-phenylbutanamide |
InChI |
InChI=1S/C13H17NO/c1-2-12(10-6-4-3-5-7-10)13(15)14-11-8-9-11/h3-7,11-12H,2,8-9H2,1H3,(H,14,15) |
InChI Key |
BRLNPWGINYASHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CC2 |
Origin of Product |
United States |
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